
Bavachalcone
Overview
Description
Bavachalcone is a bioactive compound isolated from the plant Psoralea corylifolia L., commonly known as Babchi. This compound belongs to the class of flavonoids and is specifically a type of chalcone. This compound has been widely used in traditional Chinese medicine due to its various pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bavachalcone can be synthesized through several chemical routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically occurs in an ethanol solution under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the seeds of Psoralea corylifolia L. The seeds are first ground into a fine powder, followed by extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of acetylated or benzoylated derivatives.
Scientific Research Applications
Therapeutic Applications
Bavachalcone exhibits a wide range of therapeutic applications, particularly in the fields of oncology, diabetes management, and neuroprotection.
Anticancer Properties
This compound has demonstrated significant anticancer effects across various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation in leukemia cells, such as K562 and HL-60. The compound's cytotoxic activity is enhanced when modified through prenylation or geranylation, leading to improved efficacy against cancer cells .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
K562 | 64.86 | Induction of apoptosis via ROS generation |
HL-60 | 54.31 | Cell cycle arrest and apoptosis |
Antidiabetic Effects
This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels in type II diabetes patients. The compound's IC50 value for α-glucosidase inhibition is reported to be significantly lower than that of acarbose, a standard antidiabetic drug .
Table 2: α-Glucosidase Inhibition by this compound
Compound | IC50 (µg/mL) | Type of Inhibition |
---|---|---|
This compound | 15.35 ± 0.57 | Mixed competitive/non-competitive |
Acarbose | 2770 ± 90 | Competitive |
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- A study published in Current Medicinal Chemistry reviewed the pharmacological activities of this compound and its derivatives, indicating effectiveness against oxidative stress and various cancers .
- Research conducted on K562 leukemia cells demonstrated that this compound not only inhibits proliferation but also enhances the sensitivity of these cells to other chemotherapeutic agents .
- Another investigation focused on the molecular docking studies that elucidated the mechanism by which this compound inhibits α-glucosidase, providing insights into its potential as a functional food ingredient for diabetes management .
Mechanism of Action
Bavachalcone exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, which plays a role in carbohydrate digestion.
Molecular Targets: this compound interacts with various molecular targets, including receptors and enzymes involved in cancer cell proliferation and inflammation.
Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
Isobavachalcone: Another chalcone isolated from Psoralea corylifolia L., known for its antibacterial and anticancer properties.
Corylin: A flavonoid with similar bioactive properties, including enzyme inhibition and anticancer activities.
Comparison:
Biological Activity
Bavachalcone, a bioactive compound derived from Psoralea corylifolia, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Overview of this compound
This compound is a chalcone that exhibits various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. Its efficacy in traditional medicine has prompted extensive scientific investigation into its biological mechanisms and therapeutic potential.
-
Inhibition of α-Glucosidase
- This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibitory effect was characterized by an IC50 value of 15.35 μg/mL, which is significantly lower than that of acarbose (IC50 2.77 mg/mL) . Molecular docking studies revealed that this compound binds to specific residues in the enzyme, forming hydrogen bonds and hydrophobic interactions that lead to its inhibitory action .
-
UDP-Glucuronosyltransferase (UGT) Inhibition
- Research indicates that this compound inhibits UGT1A1 and UGT1A7 enzymes, which are crucial for drug metabolism. The inhibition was found to be non-competitive with Ki values of 5.41 μM and 4.51 μM for UGT1A1 and UGT1A7, respectively . This suggests potential herb-drug interactions that warrant further investigation.
- Antioxidant Activity
- Angiogenesis and Tissue Repair
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens:
- Streptococcus mutans : It has been shown to effectively inhibit S. mutans, indicating its potential use in dental applications .
- Broad-spectrum Activity : this compound derivatives have demonstrated antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
Case Study 1: Anticancer Effects
A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Study 2: Behavioral Studies
In animal models, this compound administration was associated with reduced immobility in forced swim tests, suggesting potential antidepressant-like effects . This highlights its multifaceted role in influencing both physical and psychological health.
Data Summary
The following table summarizes key biological activities and mechanisms associated with this compound:
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Bavachalcone from natural sources like Psoralea corylifolia?
- This compound is typically isolated using chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Ethanol or methanol extracts of Psoralea corylifolia are fractionated based on polarity, followed by structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Researchers should prioritize solvent optimization to improve yield and purity.
Q. What experimental models are commonly used to evaluate this compound’s antibacterial activity?
- Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains are standard. Time-kill kinetics and biofilm disruption assays are recommended for mechanistic insights. Synergy studies with antibiotics (e.g., β-lactams) can reveal combinatorial effects .
Q. How do researchers validate this compound’s anti-inflammatory effects in vitro?
- Common approaches include:
- LPS-induced cytokine (TNF-α, IL-6) suppression in macrophages (e.g., RAW 264.7 cells).
- NF-κB pathway inhibition assessed via luciferase reporter assays or Western blotting for IκBα degradation.
- Mitochondrial oxidative stress reduction measured by ROS-sensitive fluorescent probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. How can contradictory data on this compound’s IC50 values across studies be resolved?
- Discrepancies in IC50 values (e.g., 1.61–10.16 μM for pancreatic lipase inhibition) may arise from assay conditions (pre-incubation time, substrate concentration) or compound stability. Researchers should:
- Standardize protocols (e.g., pre-incubation time ≥30 minutes).
- Validate purity via HPLC and control for solvent interference (e.g., DMSO ≤0.1%).
- Compare kinetic parameters (Ki, inhibition type) using Lineweaver-Burk plots .
Q. What molecular docking strategies are effective for predicting this compound’s interactions with targets like pancreatic lipase (PL)?
- Use AutoDock Vina or Schrödinger Suite for docking simulations. Key steps:
Retrieve PL’s crystal structure (PDB: 1ETH) and prepare it (remove water, add hydrogens).
Define the catalytic cavity (Ser-153, Asp-177, His-264) as the binding site.
Analyze hydrogen bonding (e.g., C-4 phenolic group interaction) and hydrophobic contacts via PyMOL/Discovery Studio. Validate with mutational studies .
Q. How can researchers investigate this compound’s dual role in apoptosis and autophagy induction?
- Employ genetic and pharmacological inhibitors:
- Apoptosis: Caspase-3/7 activation assays (fluorogenic substrates) and PARP cleavage analysis.
- Autophagy: LC3-II puncta quantification (confocal microscopy) and Beclin-1 siRNA knockdown.
- Cross-talk analysis: Co-treatment with autophagy inhibitors (e.g., chloroquine) to assess apoptosis potentiation .
Q. What strategies improve this compound’s bioavailability for in vivo studies?
- Formulation approaches:
- Nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.
- Pharmacokinetic optimization: Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolism.
- Prodrug synthesis (e.g., glycosylation) to improve intestinal absorption .
Q. Methodological Challenges & Data Analysis
Q. How should researchers address conflicting results in this compound’s osteoclastogenesis modulation?
- Discrepancies may stem from cell type (primary osteoclasts vs. RAW 264.7-derived) or dosing. Recommendations:
- Use TRAP staining and resorption pit assays for functional validation.
- Quantify RANKL/OPG ratio and NFATc1 nuclear translocation.
- Compare results with positive controls (e.g., alendronate) .
Q. What statistical frameworks are suitable for analyzing multi-target effects (e.g., anti-Alzheimer’s activity)?
- Multi-variate analysis (ANOVA with Tukey’s post-hoc) for comparing Aβ42 aggregation, neuroinflammation (IL-1β, TNF-α), and oxidative stress (SOD, CAT activity).
- Network pharmacology to map target-pathway interactions (e.g., AMPK/SIRT1) .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Adhere to the Beilstein Journal’s guidelines:
- Publish detailed experimental protocols (solvent, temperature, cell passage number).
- Provide raw data (e.g., NMR spectra, HPLC chromatograms) as supplementary material.
- Use authenticated cell lines (STR profiling) and reference standards (≥98% purity) .
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZGPHNVMRXDCB-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317977 | |
Record name | Bavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28448-85-3 | |
Record name | Bavachalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bavachalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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